molecular formula C18H14BrN5O3 B13381806 3-Bromo-2-hydroxy-5-nitrobenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone

3-Bromo-2-hydroxy-5-nitrobenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone

Cat. No.: B13381806
M. Wt: 428.2 g/mol
InChI Key: YKVVSZIRJQKNIN-KEBDBYFISA-N
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Description

3-Bromo-2-hydroxy-5-nitrobenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone is a complex organic compound that combines the structural features of benzaldehyde, pyrimidine, and hydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-hydroxy-5-nitrobenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-hydroxy-5-nitrobenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can yield various substituted derivatives .

Scientific Research Applications

3-Bromo-2-hydroxy-5-nitrobenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2-hydroxy-5-nitrobenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Bromo-2-hydroxy-5-nitrobenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone lies in its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of bromine, nitro, and hydrazone functionalities makes it a versatile compound for various applications .

Properties

Molecular Formula

C18H14BrN5O3

Molecular Weight

428.2 g/mol

IUPAC Name

2-bromo-6-[(E)-[(4-methyl-6-phenylpyrimidin-2-yl)hydrazinylidene]methyl]-4-nitrophenol

InChI

InChI=1S/C18H14BrN5O3/c1-11-7-16(12-5-3-2-4-6-12)22-18(21-11)23-20-10-13-8-14(24(26)27)9-15(19)17(13)25/h2-10,25H,1H3,(H,21,22,23)/b20-10+

InChI Key

YKVVSZIRJQKNIN-KEBDBYFISA-N

Isomeric SMILES

CC1=CC(=NC(=N1)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=NC(=N1)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)C3=CC=CC=C3

Origin of Product

United States

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